(4-Chloro-2-fluoropyridin-3-YL)methylamine
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Overview
Description
(4-Chloro-2-fluoropyridin-3-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoropyridin-3-YL)methylamine typically involves the reaction of 4-chloro-2-fluoropyridine with methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoropyridin-3-YL)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
(4-Chloro-2-fluoropyridin-3-YL)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoropyridin-3-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoropyridin-2-yl)methanamine
- 3-Chloro-2-fluoropyridin-4-yl)methylamine
- 2-Chloro-4-fluoropyridin-3-yl)methylamine
Uniqueness
(4-Chloro-2-fluoropyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChI Key |
CMZKQGFAEDXSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CN)F |
Origin of Product |
United States |
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